molecular formula C18H19NO4 B8687935 Z-Phe-ome

Z-Phe-ome

Cat. No.: B8687935
M. Wt: 313.3 g/mol
InChI Key: BBACSHIJBOGXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Phe-ome is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonylamino group attached to a phenylpropionic acid methyl ester backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Phe-ome typically involves the esterification of 2-(Benzyloxycarbonylamino)-3-phenylpropionic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Z-Phe-ome can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzyloxycarbonylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Z-Phe-ome has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Z-Phe-ome involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis, releasing the active acid form that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxycarbonylamino)-3-phenylpropionic acid: The parent acid form of the ester.

    3-Phenylpropionic acid methyl ester: Lacks the benzyloxycarbonylamino group.

    2-(Benzyloxycarbonylamino)-3-phenylpropionic acid ethyl ester: An ethyl ester analog.

Uniqueness

Z-Phe-ome is unique due to the presence of both the benzyloxycarbonylamino and ester groups, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)

InChI Key

BBACSHIJBOGXKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-benzyloxycarbonyl-DL-phenylalanine (155 g, 0.518 mol) in DMF (800 mL) were added mortar-pulverized potassium hydrogencarbonate (104 g, 1.04 mol) and methyl iodide (53 mL, 0.86 mol), and the mixture was stirred at room temperature for 5 hours. This reaction mixture was added to water (1800 mL) and extracted with ethyl acetate-hexane (4:1). The extract was washed successively with 2 portions of water (500 mL each), 5% sodium sulfite aqueous solution (500 ml) and saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to give 164 g (100%) of N-benzyloxycarbonyl-DL-phenylalanine methyl ester as a colorless clear oil.
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
1800 mL
Type
reactant
Reaction Step Two

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